molecular formula C18H21N3O2 B269181 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide

Cat. No. B269181
M. Wt: 311.4 g/mol
InChI Key: RWNJKZOZWFIQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Anilinocarbonyl)amino]-N-(sec-butyl)benzamide, also known as ABT-737, is a small-molecule inhibitor that has shown promising results in cancer research. This compound belongs to the class of BH3 mimetics, which mimic the activity of the BH3-only proteins that regulate apoptosis, or programmed cell death. ABT-737 has been found to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.

Mechanism of Action

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, which are anti-apoptotic proteins that prevent apoptosis by inhibiting the activity of the pro-apoptotic proteins Bax and Bak. By binding to these proteins, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide releases Bax and Bak, which then form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors. This ultimately leads to the activation of caspases and the induction of apoptosis.
Biochemical and Physiological Effects:
4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been found to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been shown to synergize with other small-molecule inhibitors to induce apoptosis in cancer cells. However, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been found to have limited efficacy in some cancer cell lines, such as those that overexpress Mcl-1, another anti-apoptotic protein.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide is its specificity for Bcl-2, Bcl-xL, and Bcl-w, which allows for targeted inhibition of these proteins. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, one limitation of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide is its limited efficacy in some cancer cell lines, as mentioned previously. Another limitation is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide research. One direction is the development of more potent and selective BH3 mimetics that can overcome the limitations of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide. Another direction is the identification of biomarkers that can predict which cancer cell lines will be sensitive to 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide. Additionally, there is interest in exploring the use of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Finally, there is interest in exploring the use of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide in other diseases, such as neurodegenerative disorders, where apoptosis plays a role in disease progression.

Synthesis Methods

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide was first synthesized by Abbott Laboratories in 2004. The synthesis involves the reaction of 4-aminobenzamide with N-(sec-butyl)isoquinoline-3-carboxamide in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with phosgene and aniline to yield 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide. The overall yield of this synthesis is around 20%.

Scientific Research Applications

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been extensively studied in cancer research. It has been found to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, melanoma, and lung, breast, and ovarian cancers. 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been found to synergize with other small-molecule inhibitors, such as PI3K inhibitors, to induce apoptosis in cancer cells.

properties

Product Name

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-butan-2-yl-4-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C18H21N3O2/c1-3-13(2)19-17(22)14-9-11-16(12-10-14)21-18(23)20-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,19,22)(H2,20,21,23)

InChI Key

RWNJKZOZWFIQNF-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.